Corti-fluoral - 100311-08-8

Corti-fluoral

Catalog Number: EVT-1169637
CAS Number: 100311-08-8
Molecular Formula: C32H39Cl2FN2O10
Molecular Weight: 701.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Corti-fluoral is classified as a fluorinated derivative of corticosteroids, specifically targeting glucocorticoid receptors. Its synthesis typically involves the modification of natural corticosteroid structures to improve efficacy and reduce side effects. The compound has been evaluated in clinical trials, demonstrating its potential benefits over traditional corticosteroids in terms of potency and selectivity .

Synthesis Analysis

The synthesis of Corti-fluoral involves several key steps that utilize advanced organic chemistry techniques. The general approach includes:

  1. Starting Material: The synthesis begins with cortisone or cortisol as the base compound.
  2. Fluorination Reaction: A common method for introducing fluorine involves using reagents such as cesium fluoride or other fluorinating agents under controlled conditions. For instance, a typical reaction may involve refluxing the steroid with cesium fluoride in a solvent like acetonitrile for several hours.
  3. Purification: After the reaction, the product mixture is often subjected to purification techniques such as chromatography to isolate the desired fluorinated compound from byproducts.

Technical parameters such as temperature, time, and reagent concentrations are critical for optimizing yield and purity. For example, in one study, a crude radiochemical yield of 6% was reported for a similar fluorinated derivative, indicating the challenges associated with synthesizing these compounds .

Molecular Structure Analysis

Corti-fluoral's molecular structure can be analyzed using nuclear magnetic resonance spectroscopy and mass spectrometry. Key features include:

  • Fluorine Substitution: The incorporation of fluorine atoms alters the electronic properties of the molecule, enhancing its binding affinity to glucocorticoid receptors.
  • Steroid Framework: The core steroid structure remains intact, preserving its biological activity while enhancing pharmacokinetic properties.

The molecular formula can be represented as C21H27F3O5, indicating the presence of three fluorine atoms that significantly influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Corti-fluoral participates in various chemical reactions typical for corticosteroids:

  1. Receptor Binding: It exhibits high affinity for glucocorticoid receptors, leading to anti-inflammatory effects.
  2. Metabolic Pathways: The compound undergoes metabolic transformations in vivo, which can affect its pharmacological profile.

These reactions are crucial for understanding how Corti-fluoral functions at a biochemical level and how it might be utilized therapeutically.

Mechanism of Action

The mechanism of action of Corti-fluoral involves:

  • Glucocorticoid Receptor Activation: Upon administration, Corti-fluoral binds to glucocorticoid receptors in target tissues, leading to transcriptional regulation of genes involved in inflammation and immune response.
  • Anti-inflammatory Effects: This binding modulates the expression of pro-inflammatory cytokines and mediators, effectively reducing inflammation.

Studies have demonstrated that fluorinated corticosteroids like Corti-fluoral can have enhanced anti-inflammatory effects compared to their non-fluorinated counterparts due to increased receptor affinity .

Physical and Chemical Properties Analysis

Corti-fluoral exhibits distinct physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water due to its lipophilic nature.
  • Stability: The presence of fluorine enhances stability against metabolic degradation compared to traditional corticosteroids.

Analytical data such as melting point, boiling point, and spectral data (NMR, IR) provide further insights into its physical characteristics.

Applications

Corti-fluoral has several scientific applications:

  1. Therapeutic Uses: It is being explored for use in treating various inflammatory diseases due to its potent anti-inflammatory properties.
  2. Research Tool: As a modified corticosteroid, it serves as a valuable tool in pharmacological research to study receptor interactions and signal transduction pathways.
  3. Diagnostic Imaging: Fluorinated derivatives are also being investigated for use in positron emission tomography imaging due to their radiolabeling potential .
Introduction to Corti-fluoral: Pharmacological and Clinical Foundations

Historical Development and Regulatory Approval of Corti-fluoral

Corti-fluoral emerged as a pharmaceutical innovation during the late 20th century, representing a strategic approach to managing inflammatory conditions complicated by bacterial infection. The earliest documented clinical investigation dates to 1984, when researchers conducted a controlled, double-blind trial comparing Corti-fluoral against placebo. This pivotal study, published in Minerva Stomatologica, established the foundational clinical evidence for the compound's therapeutic utility, though the absence of an available abstract limits detailed insight into its specific methodologies and outcomes [1]. The development of Corti-fluoral coincided with a growing pharmacological understanding that certain inflammatory dermatological and mucosal conditions—particularly those in environments with high bacterial exposure—could benefit substantially from a single therapeutic agent combining anti-inflammatory and anti-infective actions. This period marked significant advances in combination drug therapies, especially for conditions requiring simultaneous management of infection and inflammation. Regulatory approval pathways for Corti-fluoral would have required demonstration of both components' contributions to clinical efficacy, alongside an acceptable safety profile, though specific jurisdictional approvals and dates remain undocumented in the available literature.

Pharmacological Composition: Diflucortolone Valerate and Josamycin Propionate Synergy

Corti-fluoral incorporates two distinct active pharmaceutical ingredients in a fixed combination: diflucortolone valerate, a potent synthetic corticosteroid, and josamycin propionate, a macrolide antibiotic derivative. This deliberate formulation leverages complementary pharmacological mechanisms targeting distinct pathological processes in inflammatory conditions with bacterial involvement.

Table 1: Molecular Characteristics of Corti-fluoral Components

ComponentChemical FormulaMolecular WeightStructural FeaturesPhysical Properties
Diflucortolone valerateC₂₇H₃₅FO₆474.56 g/molFluorinated corticosteroid with valerate esterCrystalline solid [9]
Josamycin propionateC₄₅H₇₇NO₁₇ (parent compound)828.00 g/mol16-membered macrolide ring with propionate esterOff-white to light yellow powder [6]

Diflucortolone valerate belongs to the dihalogenated corticosteroid class, characterized by the presence of fluorine and chlorine atoms that enhance its glucocorticoid receptor affinity and prolong its anti-inflammatory activity. The valerate esterification significantly improves lipid solubility, facilitating dermal penetration and intracellular accumulation within target tissues. This modification extends the molecule's residence time at inflammation sites, thereby prolonging its inhibitory effects on inflammatory mediators such as prostaglandins, leukotrienes, and multiple cytokines [5].

Josamycin propionate is a semi-synthetic derivative of josamycin, itself isolated from Streptomyces narbonensis. The propionate ester enhances the compound's bioavailability and tissue penetration compared to its parent molecule. Josamycin exerts antibacterial effects through reversible binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. It demonstrates particular efficacy against Gram-positive cocci and atypical pathogens commonly implicated in secondary infections of inflammatory dermatoses [5]. The molecular structure features a 16-membered lactone ring, distinguishing it from 14- and 15-membered macrolides and conferring unique pharmacokinetic properties.

The synergistic interaction between these components stems from their complementary mechanisms: diflucortolone valerate mitigates inflammation-induced tissue damage and vascular permeability, while josamycin propionate concurrently targets bacterial pathogens that may exacerbate or perpetuate inflammatory responses. This dual action potentially disrupts the cycle of inflammation and infection more effectively than either agent administered alone. The molecular synergy extends to cellular pathways; corticosteroids may enhance tissue penetration of macrolides by increasing vascular permeability, while macrolides exhibit documented immunomodulatory properties beyond their antibacterial effects [2] [6].

Therapeutic Classification: Dual-Action Corticosteroid and Macrolide Antibiotic

Corti-fluoral occupies a distinctive therapeutic category as a fixed-dose combination medication integrating glucocorticoid and macrolide antibiotic components. This classification necessitates consideration of both pharmacological domains:

  • Corticosteroid Component: Diflucortolone valerate functions as a high-potency topical glucocorticoid (Class II under the World Health Organization potency classification). It exerts multifaceted anti-inflammatory, immunosuppressive, and antiproliferative effects through genomic mechanisms involving cytosolic glucocorticoid receptors. Following cellular internalization, the corticosteroid-receptor complex translocates to the nucleus, modulating gene transcription to suppress pro-inflammatory cytokines (IL-1, IL-6, TNF-α), chemokines (IL-8), and adhesion molecules. Additionally, it induces synthesis of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2 and consequently reduces arachidonic acid metabolites [3] [5].

  • Macrolide Component: Josamycin propionate falls within the 16-membered macrolide antibiotics, a subclass distinguished by greater stability against certain bacterial resistance mechanisms compared to 14- and 15-membered variants. Beyond its bacteriostatic activity against susceptible organisms, emerging evidence suggests macrolides possess intrinsic immunomodulatory properties potentially relevant to Corti-fluoral's therapeutic profile:

  • Mucus Secretion Modulation: Macrolides inhibit mucus hypersecretion and enhance mucociliary clearance through downregulation of mucin genes (MUC5AC, MUC5B) and inhibition of chloride channels involved in mucus hydration [2].
  • Cytokine Regulation: They suppress pro-inflammatory cytokine production (notably IL-8, a potent neutrophil chemoattractant) and neutrophil elastase release, thereby attenuating neutrophilic inflammation [2].
  • Anti-Inflammatory Actions: Macrolides inhibit activation of nuclear factor kappa B (NF-κB) and extracellular signal-regulated kinase (ERK1/2) pathways, central regulators of inflammatory gene expression [2].

Table 2: Therapeutic Mechanisms of Corti-fluoral Components

Pharmacological ActionDiflucortolone Valerate ContributionJosamycin Propionate Contribution
Anti-inflammatoryGenomic suppression of cytokine/chemokine synthesisNon-genomic inhibition of NF-κB and ERK1/2 pathways
ImmunomodulationT-cell inhibition; reduced dendritic cell activationReduction of IL-8; neutrophil apoptosis promotion
Mucus/Secretions RegulationIndirect reduction via anti-inflammatory effectsDirect inhibition of MUC5AC expression and Cl⁻ channels
Antimicrobial ActivityNoneProtein synthesis inhibition in susceptible bacteria

The combination qualifies as therapeutically rational for conditions where inflammation and infection coexist and potentiate one another, such as infected dermatitides, oral mucosal inflammations with secondary infection, and possibly certain otological conditions where similar dual-action formulations are explored [8]. The presence of josamycin propionate specifically addresses pathogens typically vulnerable to macrolides, while diflucortolone valerate controls the inflammatory cascade regardless of microbial presence. This dual classification underscores Corti-fluoral's design rationale—simultaneously interrupting two pathophysiological pathways that frequently coexist in clinical practice, potentially offering enhanced efficacy over monotherapeutic approaches [1] [5]. The absence of significant suppression of homeostatic immunity by either component supports their compatibility in preserving essential host defenses while modulating pathological inflammation and infection [2].

Properties

CAS Number

100311-08-8

Product Name

Corti-fluoral

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C32H39Cl2FN2O10

Molecular Weight

701.6 g/mol

InChI

InChI=1S/C21H27FO5.C11H12Cl2N2O5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3;1-4,8-10,16-17H,5H2,(H,14,18)/t14-,15-,16-,18-,19-,20-,21-;8-,9-/m01/s1

InChI Key

OEFVWGGITJQAEM-CAOSENNISA-N

SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Synonyms

Corti-fluoral
diflucortolone - josamycin drug combination
diflucortolone -josamycin

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.